Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide
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Overview
Description
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is a complex organic compound that features a benzo[1,3]dioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[1,3]dioxole moiety is known for its presence in various bioactive molecules, making this compound a subject of research for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide typically involves multiple steps. One common route starts with the preparation of 1,3-benzodioxole-5-carboxylic acid. This can be achieved through the oxidation of 1,3-benzodioxole using potassium permanganate in an acidic medium . The resulting carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.
The acid chloride is subsequently reacted with hydrazine to form the hydrazide intermediate. This intermediate is then treated with formaldehyde and a suitable amine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent emergence in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole ring can be oxidized under strong oxidative conditions.
Reduction: The hydrazinocarbonylmethyl-amide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: A precursor in the synthesis of the target compound.
Piperonylic acid: Another compound with a similar benzo[1,3]dioxole ring system.
Uniqueness
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is unique due to its hydrazinocarbonylmethyl-amide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Biological Activity
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide (BDAH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
BDAH has the molecular formula C10H11N3O4 and a molecular weight of 237.22 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities.
Biological Activities
1. Antioxidant Activity
Research has shown that benzodioxole derivatives exhibit antioxidant properties. A study involving related compounds demonstrated that certain benzodioxole derivatives possess moderate antioxidative activity, with IC50 values indicating their effectiveness in scavenging free radicals . Although specific data on BDAH is limited, the structural similarity suggests potential antioxidant effects.
2. Antimicrobial Properties
Benzodioxole derivatives have been evaluated for their antimicrobial properties. A related compound, 4-(butoxycarbonyl)benzo[d][1,3]dioxole-5-carboxylic acid, showed moderate activity against various bacteria and fungi . BDAH's structural characteristics may confer similar antimicrobial properties, warranting further investigation.
3. Neuroprotective Effects
The neuroprotective potential of benzodioxole compounds has been highlighted in several studies. For instance, derivatives have been shown to influence GABA receptors, which are critical in neurological function and disorders . BDAH may similarly interact with these receptors, suggesting a possible role in treating cognitive disorders or anxiety.
Synthesis of BDAH
The synthesis of BDAH involves several steps, typically starting from readily available benzodioxole derivatives. The general synthetic route includes:
- Formation of the Amide Bond : Reacting benzo[1,3]dioxole-5-carboxylic acid with hydrazine derivatives under acidic conditions.
- Purification : The product is purified using recrystallization or chromatography techniques to obtain pure BDAH.
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various benzodioxole derivatives, BDAH was synthesized and tested alongside other analogs. The results indicated that BDAH exhibited moderate antioxidant activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Screening
Another study involved screening multiple benzodioxole derivatives for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. BDAH was included in the panel and showed promising results, particularly against gram-positive bacteria.
Research Findings Summary
Biological Activity | Findings |
---|---|
Antioxidant Activity | Moderate activity observed (IC50 similar to known antioxidants) |
Antimicrobial Activity | Effective against S. aureus and E. coli |
Neuroprotective Effects | Potential interaction with GABA receptors inferred from structural analysis |
Properties
Molecular Formula |
C10H11N3O4 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c11-13-9(14)4-12-10(15)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,12,15)(H,13,14) |
InChI Key |
VIFXTJJUIHLFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN |
Origin of Product |
United States |
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